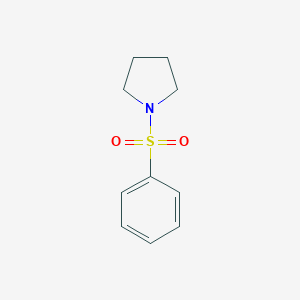

1-(Phenylsulfonyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWRVRWIXRRDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289055 | |

| Record name | 1-(phenylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5033-22-7 | |

| Record name | 1-(Phenylsulfonyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5033-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5033-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(phenylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 1-(Phenylsulfonyl)pyrrolidine, a key building block in medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 5033-22-7 , is a sulfonamide derivative that serves as a versatile synthetic intermediate.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 5033-22-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂S | [2] |

| Molecular Weight | 211.28 g/mol | [1][2] |

| IUPAC Name | 1-(benzenesulfonyl)pyrrolidine | [2] |

| Synonyms | 1-(phenylsulphonyl)pyrrolidine, N-benzenesulfonyl pyrrolidine | [2] |

| InChI Key | DSWRVRWIXRRDLN-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Source |

| XLogP3 | 1.6 | [2] |

| Topological Polar Surface Area | 45.8 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, spectroscopic data is crucial for its characterization. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, with an expected monoisotopic mass of approximately 211.0667 g/mol .[3] ¹³C NMR and ¹⁵N NMR spectral data have been recorded for this compound, though the spectra are not publicly available.[2]

Synthesis of this compound

The most direct method for synthesizing this compound is through the N-sulfonylation of pyrrolidine.[1] This involves the reaction of pyrrolidine with benzenesulfonyl chloride.

Representative Experimental Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from procedures for analogous compounds.

Materials:

-

Pyrrolidine

-

Benzenesulfonyl chloride

-

Triethylamine or other suitable base

-

Dichloromethane or other suitable aprotic solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve benzenesulfonyl chloride (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pyrrolidine (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product may be further purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of this compound.

Safety Information

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the phenylsulfonyl group attached to the pyrrolidine nitrogen, which is considered a privileged pharmacophore.[1] This scaffold is found in compounds that act as potent antagonists for specific G-protein coupled receptors (GPCRs).[1]

Thromboxane A2 (TXA2) Receptor Antagonism

Significant research has utilized the this compound motif in the development of thromboxane A2 (TXA2) receptor antagonists.[1] TXA2 is a potent mediator in various cardiovascular diseases and asthma.[1] Antagonists of the TXA2 receptor (a GPCR) can inhibit platelet aggregation and vascular contraction, making them promising therapeutic agents.[1]

The signaling pathway of the Thromboxane A2 receptor (TP receptor) is a classic example of a GPCR cascade.

Caption: Simplified Thromboxane A2 (TP) receptor signaling pathway.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | C10H13NO2S | CID 246138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(Phenylsulfonyl)pyrrolidine

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Phenylsulfonyl)pyrrolidine, a versatile sulfonamide-based building block. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide details the compound's core properties, experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Core Compound Information

This compound is a synthetic organic compound that serves as a key intermediate in the construction of more complex, biologically active molecules.[1] The phenylsulfonyl group attached to the pyrrolidine nitrogen is a recognized pharmacophore in compounds designed as antagonists for G-protein coupled receptors (GPCRs), highlighting its significance in medicinal chemistry.[1]

Molecular Formula: C₁₀H₁₃NO₂S[2]

Molecular Weight: 211.28 g/mol [1][2]

Synonyms: 1-(benzenesulfonyl)pyrrolidine, (Pyrrolidinyl)(phenyl)sulfone[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its closely related analogs.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₃NO₂S | [2] |

| Molecular Weight | 211.28 g/mol | Computed by PubChem.[2] |

| CAS Number | 5033-22-7 | [1][2] |

| Melting Point | 88-91 °C | Data for the related compound 1-(Phenylsulfonyl)pyrrole.[3][4] |

| Boiling Point | Not Available | - |

| Density | Not Available | - |

| InChI Key | DSWRVRWIXRRDLN-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for their application in research and development. Below are representative protocols for synthesis and analysis, adapted from established methods for analogous compounds.

1. Synthesis Protocol: N-Sulfonylation of Pyrrolidine

The most direct method for synthesizing this compound is through the reaction of pyrrolidine with benzenesulfonyl chloride.[5] A similar, detailed procedure is provided for a substituted analog, which can be adapted for the parent compound.

Objective: To synthesize an N-arylsulfonylpyrrolidine derivative via sulfonamide bond formation.

Materials:

-

Benzenesulfonyl chloride (or a substituted derivative like 2,5-dibromobenzenesulfonyl chloride)

-

Pyrrolidine

-

A suitable base (e.g., Triethylamine)

-

A suitable solvent (e.g., Dichloromethane)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure (adapted from a similar synthesis[6]):

-

Reaction Setup: In a round-bottom flask, dissolve benzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Amine Addition: Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding 1M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.[7]

2. Analytical Characterization Protocol

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods is employed.

Objective: To verify the structure and assess the purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration of peaks in the ¹H spectrum, and the number of signals in the ¹³C spectrum will help confirm the molecular structure.[8][9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI).[8]

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. The fragmentation pattern can provide further structural information.[8]

-

-

High-Performance Liquid Chromatography (HPLC):

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Flow for the Analytical Characterization of Synthesized Product.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | C10H13NO2S | CID 246138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(フェニルスルホニル)ピロール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound|Research Chemical [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Structural Properties of 1-(Benzenesulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical, structural, and spectroscopic properties of 1-(benzenesulfonyl)pyrrolidine. It includes a summary of available quantitative data, detailed experimental protocols for the determination of its physicochemical properties, and a description of a common synthetic route. Additionally, this guide explores the role of the benzenesulfonylpyrrolidine scaffold in medicinal chemistry, particularly as a pharmacophore for thromboxane A2 (TXA2) receptor antagonists.

Chemical Identity and Physical Properties

1-(Benzenesulfonyl)pyrrolidine is a sulfonamide derivative that serves as a versatile building block in organic and medicinal chemistry. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for 1-(Benzenesulfonyl)pyrrolidine

| Identifier | Value | Source |

| IUPAC Name | 1-(benzenesulfonyl)pyrrolidine | PubChem |

| CAS Number | 5033-22-7 | PubChem |

| Molecular Formula | C₁₀H₁₃NO₂S | PubChem |

| Molecular Weight | 211.28 g/mol | PubChem |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC=C2 | PubChem |

| InChI Key | DSWRVRWIXRRDLN-UHFFFAOYSA-N | PubChem |

Table 2: Computed Physical Properties of 1-(Benzenesulfonyl)pyrrolidine

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in some organic solvents like dichloromethane, less soluble in water. The presence of the sulfonyl group may enhance solubility in polar solvents. | |

| XLogP3 | 1.6 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 1 | Computed by Cactvs |

| Topological Polar Surface Area | 45.8 Ų | Computed by Cactvs |

Synthesis Protocol

A standard method for the synthesis of 1-(benzenesulfonyl)pyrrolidine involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)pyrrolidine

-

Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.1 equivalents) and a suitable base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. To this cooled solution, add benzenesulfonyl chloride (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1M HCl). Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Properties and Characterization

While specific experimental spectra for 1-(benzenesulfonyl)pyrrolidine are not widely published, the expected spectral characteristics can be inferred from its structure. The following sections detail the general experimental protocols for obtaining such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the pyrrolidine ring protons and multiplets in the aromatic region for the phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrrolidine ring and the benzenesulfonyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to a depth of about 4-5 cm.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard parameters. A common internal standard is tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of 1-(benzenesulfonyl)pyrrolidine is expected to exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) and the aromatic ring (C=C and C-H stretching).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid compound in a volatile organic solvent (e.g., methylene chloride or acetone). Apply a drop of this solution to a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, commonly using techniques like electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Role in Drug Discovery: Thromboxane A2 Receptor Antagonism

The 1-(benzenesulfonyl)pyrrolidine scaffold is a key pharmacophore in the development of antagonists for G-protein coupled receptors, notably the thromboxane A2 (TXA2) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its antagonists are investigated for treating cardiovascular diseases.

Pharmacophore Model for TXA2 Receptor Antagonists

Pharmacophore models for TXA2 receptor antagonists have been developed to understand the key structural features required for binding and activity. These models typically highlight the importance of hydrophobic regions, hydrogen bond acceptors, and an aromatic ring system. The 1-(benzenesulfonyl)pyrrolidine moiety contributes to these critical features.

Caption: Logical diagram of the pharmacophore interactions between the 1-(benzenesulfonyl)pyrrolidine scaffold and the thromboxane A2 receptor binding site.

Experimental Workflow for Lead Optimization

The development of novel TXA2 receptor antagonists often follows a structured workflow, starting from a lead compound containing the 1-(benzenesulfonyl)pyrrolidine core.

An In-depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)pyrrolidine from Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(phenylsulfonyl)pyrrolidine, a key intermediate in the development of various biologically active molecules. The document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a versatile chemical building block widely utilized in organic and medicinal chemistry.[1] Its structural motif, featuring a phenylsulfonyl group attached to a pyrrolidine ring, is a privileged scaffold found in numerous compounds with significant therapeutic potential. This includes potent antagonists for G-protein coupled receptors (GPCRs), such as thromboxane A2 (TXA2) receptor antagonists, which are under investigation for the treatment of cardiovascular diseases and asthma.[1] The inherent properties of the phenylsulfonyl-pyrrolidine core make it a valuable template in the design and optimization of novel drug candidates.

Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound is the N-sulfonylation of pyrrolidine with benzenesulfonyl chloride. This reaction forms a stable sulfonamide bond and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

References

A Technical Guide to 1-(Phenylsulfonyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)pyrrolidine, with the IUPAC name 1-(benzenesulfonyl)pyrrolidine , is a pivotal sulfonamide-based heterocyclic compound that serves as a versatile building block in the realms of organic synthesis and medicinal chemistry.[1] Its structural motif is of significant interest due to its prevalence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its critical role as a synthetic intermediate, particularly in the development of novel therapeutic agents such as thromboxane A₂ (TXA₂) receptor antagonists.

Chemical Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(benzenesulfonyl)pyrrolidine | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂S | [2] |

| Molecular Weight | 211.28 g/mol | [1][2] |

| CAS Number | 5033-22-7 | [2] |

| XLogP3 | 1.6 | [2] |

| Topological Polar Surface Area | 45.8 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Note: The physical properties listed above, apart from the molecular formula and weight, are computationally predicted and should be used as estimates.

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for N-sulfonylation of secondary amines.

Materials:

-

Pyrrolidine (1.0 eq)

-

Benzenesulfonyl chloride (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq) in a separate portion of anhydrous dichloromethane and add it dropwise to the cooled pyrrolidine solution via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer successively with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Role in Medicinal Chemistry and Drug Development

The phenylsulfonyl-pyrrolidine scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a key intermediate in synthesizing compounds targeting G-protein coupled receptors (GPCRs).[1]

Thromboxane A₂ (TXA₂) Receptor Antagonists

One of the most significant applications of this compound is in the development of Thromboxane A₂ (TXA₂) receptor antagonists.[1] TXA₂ is a potent signaling lipid that mediates platelet aggregation and vasoconstriction.[1] Antagonizing its receptor is a key therapeutic strategy for cardiovascular and inflammatory diseases like asthma.[1]

Caption: Simplified signaling pathway of Thromboxane A₂ and the inhibitory action of its antagonists.

The this compound core serves as a foundational scaffold. By introducing various functional groups onto the pyrrolidine ring or the phenyl ring, chemists can fine-tune the molecule's binding affinity and selectivity for the TXA₂ receptor, leading to the development of potent and effective drug candidates.

Caption: Logical workflow for using this compound in drug development.

Conclusion

1-(Benzenesulfonyl)pyrrolidine is a compound of high strategic value in synthetic and medicinal chemistry. Its straightforward synthesis and the biological significance of its core structure make it an indispensable tool for researchers. The continued exploration of derivatives built upon this scaffold holds significant promise for the discovery of new therapeutics, particularly for cardiovascular and inflammatory disorders. This guide serves as a foundational resource for professionals engaged in these research and development endeavors.

References

1-(Phenylsulfonyl)pyrrolidine spectral data interpretation

An In-depth Technical Guide to the Spectral Data of 1-(Phenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for this compound (CAS: 5033-22-7), a key synthetic intermediate in medicinal chemistry.[1] While experimental spectra are not widely available in public databases, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for data acquisition.

Compound Identification

-

IUPAC Name: 1-(benzenesulfonyl)pyrrolidine[2]

-

Molecular Formula: C₁₀H₁₃NO₂S[2]

-

Molecular Weight: 211.28 g/mol [2]

-

Structure:

(Image Source: PubChem CID 246138)

Predicted Spectral Data

The following tables summarize the expected quantitative data from key spectroscopic analyses. This data is predicted based on the compound's structure and typical values for its constituent functional groups.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecule's molecular weight and characteristic fragment ions resulting from the cleavage of the phenylsulfonyl and pyrrolidine moieties.

Table 1: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Predicted Fragmentation Pathway |

|---|---|---|

| 211 | [M]⁺ | Molecular Ion |

| 141 | [M - C₄H₈N]⁺ | Loss of the pyrrolidine ring (α-cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl group fragment |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.75 - 7.85 | Multiplet | 2H | Phenyl H (ortho to SO₂) |

| ~ 7.50 - 7.65 | Multiplet | 3H | Phenyl H (meta and para to SO₂) |

| ~ 3.25 - 3.35 | Multiplet | 4H | Pyrrolidine H (α to N) |

| ~ 1.80 - 1.90 | Multiplet | 4H | Pyrrolidine H (β to N) |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 138 | Phenyl C (ipso, attached to SO₂) |

| ~ 133 | Phenyl C (para to SO₂) |

| ~ 129 | Phenyl C (meta to SO₂) |

| ~ 127 | Phenyl C (ortho to SO₂) |

| ~ 48 | Pyrrolidine C (α to N) |

| ~ 25 | Pyrrolidine C (β to N) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

|---|---|---|

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2970, 2875 | Medium | Aliphatic C-H Stretch |

| ~ 1585 | Medium | Aromatic C=C Stretch |

| ~ 1350 | Strong | S=O Asymmetric Stretch (Sulfonyl) |

| ~ 1160 | Strong | S=O Symmetric Stretch (Sulfonyl) |

| ~ 750, 690 | Strong | Aromatic C-H Bending |

Experimental Protocols

The following sections detail standardized protocols for acquiring the spectral data discussed above.

Mass Spectrometry (Electron Impact - EI)

-

Sample Preparation: Dissolve a small quantity of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Ionization Mode: Electron Impact (EI).

-

Ion Source Temperature: ~200-250 °C.

-

Electron Energy: 70 eV.

-

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

The molecules are ionized and fragmented in the gas phase.[3]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.[3]

-

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound.[4]

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup (¹H and ¹³C NMR):

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the instrument.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set appropriate parameters, including spectral width (~12 ppm), acquisition time (~2-4 seconds), and a relaxation delay (~1-2 seconds).

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Data Acquisition:

-

Use a standard single-pulse experiment with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[5]

-

Set a wider spectral width (~220-250 ppm) to cover the entire range of ¹³C chemical shifts.[6]

-

A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.[4]

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation: As this compound is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Ensure the ATR crystal is clean before sample placement.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7]

-

Process the data to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Structural Confirmation Workflow

The collective data from these spectroscopic methods provides a robust confirmation of the structure of this compound. The logical relationship between the data and the molecular structure is visualized below.

Caption: Structural elucidation workflow for this compound.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. This compound | C10H13NO2S | CID 246138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-(Phenylsulfonyl)pyrrolidine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(phenylsulfonyl)pyrrolidine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed summary of spectral data, experimental protocols, and a visual representation of the analytical workflow.

Introduction to this compound and its Spectroscopic Analysis

This compound, a sulfonamide derivative, is a valuable building block in organic synthesis and medicinal chemistry. The precise determination of its molecular structure is paramount for its application in the development of novel compounds. NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure confirmation. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data has been compiled from peer-reviewed literature and provides a clear reference for the chemical shifts (δ) of the protons and carbons in the molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H (ortho) | 7.94 – 7.76 | m | 2H |

| Phenyl H (meta, para) | 7.55 | m | 3H |

| Pyrrolidine H (α to N) | 3.25 | t | 4H |

| Pyrrolidine H (β to N) | 1.87 – 1.68 | m | 4H |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from[1].

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | 137.01 |

| Phenyl C (para) | 132.49 |

| Phenyl C (ortho) | 129.00 |

| Phenyl C (meta) | 127.56 |

| Pyrrolidine C (α to N) | 48.19 |

| Pyrrolidine C (β to N) | 25.03 |

Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm). Data sourced from[1].

Experimental Protocols

The following sections detail the methodologies for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

A standard protocol for the preparation of an organic compound for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Dissolution: Gently vortex or shake the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

NMR Spectra Acquisition

The NMR spectra are typically acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: A standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 0 to 200 ppm

Workflow for NMR Spectrum Analysis

The logical workflow for the analysis of the NMR spectra of this compound is depicted in the following diagram. This process outlines the key steps from sample preparation to final structural confirmation.

Caption: Workflow for the NMR analysis of this compound.

Spectral Interpretation

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound displays four distinct regions of signals. The downfield region, between 7.55 and 7.94 ppm, corresponds to the protons of the phenyl group. The two protons ortho to the sulfonyl group are shifted further downfield due to the electron-withdrawing nature of the SO₂ group. The protons of the pyrrolidine ring appear as two multiplets. The triplet at 3.25 ppm is assigned to the four protons on the carbons adjacent to the nitrogen atom (α-protons). The upfield multiplet between 1.68 and 1.87 ppm corresponds to the four protons on the β-carbons of the pyrrolidine ring.

¹³C NMR Spectrum:

The ¹³C NMR spectrum shows six signals, consistent with the six unique carbon environments in the molecule. The four signals in the aromatic region (127.56-137.01 ppm) correspond to the carbons of the phenyl ring. The ipso-carbon, directly attached to the sulfonyl group, is the most deshielded. The two signals in the aliphatic region, at 48.19 and 25.03 ppm, are assigned to the α and β carbons of the pyrrolidine ring, respectively. The carbon α to the nitrogen is deshielded due to the direct attachment to the electronegative nitrogen atom.

This comprehensive guide provides the necessary data and protocols for the confident identification and characterization of this compound using ¹H and ¹³C NMR spectroscopy.

References

A Technical Guide to the Infrared (IR) Spectroscopy of N-Sulfonylated Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of N-sulfonylated pyrrolidines. This class of compounds is of significant interest in medicinal chemistry and drug development, making a thorough understanding of their spectroscopic properties essential for synthesis confirmation, purity assessment, and structural elucidation. This document outlines characteristic vibrational frequencies, detailed experimental protocols, and visual workflows to aid in the analysis of these molecules.

Core Principles of IR Spectroscopy for N-Sulfonylated Pyrrolidines

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule, which induces vibrational transitions in its covalent bonds. Each functional group within a molecule possesses a unique set of vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies. For N-sulfonylated pyrrolidines, the key functional groups that give rise to characteristic absorption bands are the sulfonamide group (SO₂-N), the pyrrolidine ring (C-N and C-H bonds), and any substituents on the sulfonyl group (e.g., aromatic rings).

The analysis of an IR spectrum allows for the identification of these functional groups, providing valuable information about the molecular structure. The primary regions of interest in the IR spectrum for N-sulfonylated pyrrolidines are:

-

3000-2850 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring.

-

1370-1315 cm⁻¹ and 1180-1145 cm⁻¹: Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively. These are typically strong and sharp absorptions and are highly diagnostic.

-

Around 925-900 cm⁻¹: S-N stretching vibration of the sulfonamide group.

-

Aromatic regions (if applicable): For N-arylsulfonylated pyrrolidines, characteristic bands for aromatic C-H and C=C stretching will also be present.

Quantitative Data Summary

The following table summarizes the characteristic IR absorption frequencies for key vibrational modes in N-sulfonylated pyrrolidines. These values are compiled from various spectroscopic studies and provide a reference range for the identification of these compounds.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Sulfonamide (SO₂-N) | S=O Asymmetric Stretch | 1370 - 1315 | Strong | One of the most prominent and reliable bands for identifying the sulfonamide group.[1][2] |

| S=O Symmetric Stretch | 1187 - 1147 | Strong | The second strong band characteristic of the sulfonyl group.[2] | |

| S-N Stretch | 924 - 906 | Medium | Useful for confirming the sulfonamide linkage.[2][3] | |

| Pyrrolidine Ring | C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong | These bands confirm the presence of the saturated heterocyclic ring.[4][5] |

| CH₂ Scissoring (Bending) | ~1470 - 1450 | Medium | Part of the fingerprint region, indicative of the methylene groups in the pyrrolidine ring.[5] | |

| Aromatic Substituents | C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Present in N-arylsulfonylated pyrrolidines.[4] |

| (e.g., in N-tosylpyrrolidine) | C=C Stretch (in-ring) | 1600 - 1475 | Medium to Weak | A series of bands indicating the presence of an aromatic ring.[5][6] |

| C-H Out-of-plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes indicate the substitution pattern on the aromatic ring.[5] |

Experimental Protocols

The acquisition of high-quality IR spectra is crucial for accurate analysis. The following are detailed methodologies for sample preparation and spectral acquisition.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the N-sulfonylated pyrrolidine derivative.

-

Potassium Bromide (KBr) Disc Method (for solids):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

-

Transfer the fine powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Place the disc in the sample holder of the IR spectrometer.

-

-

Thin Film Method (for oils or low-melting solids):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film of the sample.

-

Mount the plates in the spectrometer's sample holder.

-

-

Solution Method:

-

Dissolve the sample in a suitable solvent that has minimal absorption in the IR region of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)).

-

Transfer the solution to a liquid sample cell of a known path length.

-

Run a background spectrum of the pure solvent for subtraction from the sample spectrum.

-

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Background Spectrum: Before running the sample, a background spectrum of the ambient atmosphere (or the pure solvent in the case of solutions) must be collected. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Spectral Range: The typical mid-IR range for analysis is 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Data Processing: After acquisition, the spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Visualizing the Workflow and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for IR analysis and the key vibrational modes of a generic N-sulfonylated pyrrolidine.

Conclusion

IR spectroscopy is an indispensable tool for the routine analysis and structural confirmation of N-sulfonylated pyrrolidines. By understanding the characteristic absorption frequencies of the key functional groups, researchers can efficiently verify the success of a synthesis, assess the purity of their compounds, and gain valuable insights into the molecular structure. The experimental protocols and visual guides provided in this document serve as a practical resource for scientists and professionals working with this important class of molecules.

References

Mass Spectrometry Analysis of Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, natural products, and synthetic compounds.[1] Its presence significantly influences the pharmacological and physicochemical properties of a molecule, such as potency, selectivity, and aqueous solubility. Consequently, the robust and accurate analysis of pyrrolidine derivatives is paramount in drug discovery, development, and quality control. Mass spectrometry (MS), coupled with chromatographic techniques, stands as a cornerstone for the qualitative and quantitative assessment of these compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of pyrrolidine derivatives, focusing on fragmentation patterns, experimental protocols, and quantitative data presentation.

Core Principles of Mass Spectrometry of Pyrrolidine Derivatives

Mass spectrometry analysis of pyrrolidine-containing molecules involves their ionization followed by the separation of ions based on their mass-to-charge ratio (m/z). The choice of ionization technique significantly impacts the resulting mass spectrum and the structural information that can be obtained.

Common Ionization Techniques:

-

Electrospray Ionization (ESI): A soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds.[2][3] ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation in the ion source.[2] This technique is widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of pyrrolidine derivatives in complex biological matrices.[4][5]

-

Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation.[6] The resulting fragmentation patterns are highly reproducible and provide detailed structural information, making EI a powerful tool for structural elucidation, particularly in gas chromatography-mass spectrometry (GC-MS).[7][8]

Fragmentation Patterns of Pyrrolidine Derivatives

The fragmentation of pyrrolidine derivatives in mass spectrometry is dictated by the structure of the molecule, including the nature and position of substituents on the pyrrolidine ring and elsewhere in the molecule.

Electron Ionization (EI) Fragmentation

Under EI conditions, pyrrolidine derivatives undergo characteristic fragmentation pathways, primarily driven by the nitrogen atom.

-

α-Cleavage: The most prominent fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[6] For the simple pyrrolidine ring, this results in the formation of a stable iminium ion. In substituted pyrrolidinophenones, α-cleavage of the bond between the carbonyl group and the α-carbon leads to the formation of an abundant iminium ion, which is often the base peak in the spectrum.[8][9]

-

Loss of Substituents: Cleavage of bonds connecting substituents to the pyrrolidine ring is a common fragmentation pathway.

-

Ring Opening and Fragmentation: The pyrrolidine ring itself can undergo cleavage, leading to a series of smaller fragment ions. For instance, in pyrrolizidine alkaloids, characteristic fragment ions are observed that can help distinguish between different structural types.[10][11][12]

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In ESI-MS, fragmentation is typically induced in the gas phase through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the protonated molecule [M+H]⁺ provides valuable structural information.

-

Loss of the Pyrrolidine Moiety: A common fragmentation pathway for substituted pyrrolidines is the neutral loss of the pyrrolidine ring or a substituted pyrrolidine.[13] For example, in the analysis of α-pyrrolidinophenone synthetic cathinones, the base peak in the tandem mass spectrum is often formed through the loss of the neutral pyrrolidine molecule.[13]

-

Cleavage of Bonds Adjacent to the Pyrrolidine Ring: Similar to EI, cleavage of bonds adjacent to the pyrrolidine ring is a significant fragmentation pathway in CID. For instance, cleavage of the CH-N(CH₂)₄ bond and the CO-CHN bond are characteristic fragmentation routes for pyrrolidinyl substituted cathinones.[4]

-

Formation of Iminium Ions: The formation of iminium ions is also observed in CID spectra and can be diagnostic for the presence of the pyrrolidine moiety.[14]

Quantitative Analysis of Pyrrolidine Derivatives

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of pyrrolidine derivatives in various matrices, including biological fluids, food, and environmental samples.[5][15] The high selectivity and sensitivity of this technique allow for the accurate determination of low concentrations of analytes.

Key Parameters in Quantitative LC-MS/MS Methods:

| Parameter | Description | Typical Values for Pyrrolidine Derivative Analysis |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | 0.015–0.75 µg/kg[15] |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | 0.05–2.5 µg/kg[15], 0.1-8.5 ng/g[16], 5 µg/kg[17] |

| Linearity (r²) | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. | > 0.99[16][17] |

| Recovery (%) | The percentage of the analyte that is recovered through the sample preparation and analytical process. | 64.5–112.2%[15], 75-115%[16], 84.1-112.9%[17] |

| Precision (%RSD) | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. | < 15%[15], < 17%[16], 3.0-18.9%[17] |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results in the mass spectrometric analysis of pyrrolidine derivatives.

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is a general starting point for the extraction of pyrrolidine derivatives from biological matrices like plasma.[18]

Materials:

-

Biological matrix (e.g., plasma)

-

Analytical standard of the pyrrolidine derivative

-

Stable isotope-labeled internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., C18+cation exchange)

Procedure:

-

Sample Pre-treatment: Thaw the biological matrix sample. Spike with the internal standard.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Analysis of Pyrrolizidine Alkaloids

The following is an example of a UHPLC-MS/MS method for the analysis of pyrrolizidine alkaloids.[10][15]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, increase linearly to a high percentage of B, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Nebulizing Gas (Nitrogen) Pressure: 50 psi

-

Drying Gas (Nitrogen) Flow: 12 L/min

-

Ion Spray Voltage: 3.5 kV

-

Capillary Temperature: 325 °C

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing Workflows and Pathways

General Workflow for Mass Spectrometry Analysis

Caption: General workflow for the mass spectrometry analysis of pyrrolidine derivatives.

Fragmentation of a Generic N-Substituted Pyrrolidine

Caption: Common fragmentation pathways of a protonated pyrrolidine derivative under CID.

Signaling Pathway Inhibition by Pyrrolidine-Based Compounds

Certain pyrrolidine derivatives have been investigated as enzyme inhibitors. The following diagram illustrates a simplified concept of enzyme inhibition.

Caption: Simplified diagram of enzyme inhibition by a pyrrolidine-based compound.

Conclusion

Mass spectrometry is an indispensable tool for the comprehensive analysis of pyrrolidine derivatives. A thorough understanding of the ionization behavior and fragmentation patterns of these compounds is essential for their accurate identification and structural elucidation. Coupled with robust chromatographic separation and validated quantitative methods, mass spectrometry provides the high sensitivity and selectivity required for the analysis of pyrrolidine-containing molecules in complex matrices, thereby playing a critical role in various stages of drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this important class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. annexpublishers.com [annexpublishers.com]

- 9. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]

- 10. mjcce.org.mk [mjcce.org.mk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. shimadzu.com [shimadzu.com]

- 17. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Phenylsulfonyl-Pyrrolidine Motif: A Technical Guide to its Mechanism of Action in GPCRs

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes. Their significance as therapeutic targets is underscored by the fact that a substantial portion of all approved drugs act on these receptors. The discovery and development of novel GPCR modulators with improved selectivity and efficacy is a continuous effort in pharmaceutical research. Within this landscape, the phenylsulfonyl-pyrrolidine motif has emerged as a key structural scaffold in the design of potent and selective GPCR ligands. This technical guide provides an in-depth analysis of the mechanism of action of the phenylsulfonyl-pyrrolidine motif, focusing on its role in allosteric modulation, the associated structure-activity relationships, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Allosteric Modulation

The phenylsulfonyl-pyrrolidine motif predominantly functions as an allosteric modulator of GPCRs.[1][2][3] Unlike orthosteric ligands that bind to the highly conserved endogenous ligand binding site, allosteric modulators bind to a topographically distinct site on the receptor.[1][2] This interaction induces a conformational change in the receptor that can modulate the binding and/or efficacy of the endogenous ligand.

Allosteric modulators are categorized as:

-

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric agonist.[1][3]

-

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric agonist.[1]

-

Neutral Allosteric Ligands (NALs): Bind to an allosteric site without affecting the binding or signaling of the orthosteric ligand, but can block the binding of other allosteric modulators.[4]

The phenylsulfonyl-pyrrolidine scaffold has been successfully incorporated into compounds identified as positive allosteric modulators for various GPCRs, including the metabotropic glutamate receptor 4 (mGlu4).[5]

Quantitative Data Summary

The following table summarizes quantitative data for a representative compound containing a motif closely related to the phenylsulfonyl-pyrrolidine scaffold, highlighting its activity as a positive allosteric modulator of mGlu4.

| Compound ID | Target | Assay Type | EC50 (nM) | Maximal Response (% of control PAM) | Reference |

| VU0364439 | mGlu4 | Functional HTS | 19.8 | Not Reported | [5] |

| Compound 9f | mGlu4 | Functional Assay | 990 | 31.1 | [5] |

| Compound 9g | mGlu4 | Functional Assay | 686 | 25.4 | [5] |

Note: The provided data is for 4-(phenylsulfamoyl)phenylacetamide derivatives, which share the core phenylsulfonyl amide feature with the phenylsulfonyl-pyrrolidine motif. Specific data for a wider range of GPCRs with the exact phenylsulfonyl-pyrrolidine motif is limited in the public domain.

Signaling Pathways

The binding of a phenylsulfonyl-pyrrolidine-containing allosteric modulator can influence various downstream signaling pathways typically associated with GPCR activation. The specific pathway modulated depends on the GPCR subtype and the nature of the allosteric modulation (positive or negative).

Experimental Protocols

The characterization of compounds containing the phenylsulfonyl-pyrrolidine motif involves a suite of in vitro assays to determine their binding affinity, functional activity, and mechanism of action.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GPCR.[6][7]

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the target GPCR are prepared.[6]

-

Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes.[6]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6]

-

Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[6]

Functional Assays (e.g., cAMP Measurement)

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator by measuring a downstream signaling event, such as the production of cyclic AMP (cAMP).[8]

Protocol Outline:

-

Cell Culture: Cells expressing the target GPCR are cultured in multi-well plates.

-

Compound Treatment: Cells are treated with the test compound, with or without the presence of an orthosteric agonist.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular components.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable assay kit (e.g., ELISA-based).[8]

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs) values.

Structure-Activity Relationship (SAR)

The structure-activity relationship of the phenylsulfonyl-pyrrolidine motif and its analogs provides insights into the key structural features required for potent and selective GPCR modulation. For a series of 4-(phenylsulfamoyl)phenylacetamide mGlu4 PAMs, the following SAR observations were made[5]:

-

Sulfonamide Moiety: The sulfonamide linkage is a critical component for activity.

-

Aromatic Substituents: The nature and position of substituents on the phenyl rings significantly impact potency and efficacy.

-

Internal Phenyl Ring Modifications: Alterations to the central phenyl ring can be explored to improve potency and maximal response.[5]

Conclusion

The phenylsulfonyl-pyrrolidine motif represents a valuable scaffold in the design of allosteric modulators for GPCRs. Its ability to fine-tune receptor activity offers a promising avenue for the development of novel therapeutics with enhanced selectivity and potentially fewer side effects compared to traditional orthosteric ligands. Further exploration of the structure-activity relationships and the application of robust experimental protocols will continue to unlock the full therapeutic potential of this important chemical motif.

References

- 1. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 2. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Proper Storage of 1-(Phenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the stability and storage of 1-(Phenylsulfonyl)pyrrolidine based on general principles of chemical stability, guidelines from Safety Data Sheets (SDS), and established methodologies for forced degradation studies of sulfonamide-containing compounds. The quantitative data, specific degradation products, and detailed experimental protocols presented herein are illustrative and intended to serve as a practical framework. It is imperative for researchers to conduct their own specific stability studies on their particular batch of this compound to obtain definitive data.

Introduction

This compound is a versatile synthetic building block frequently employed in medicinal chemistry and drug discovery. The stability of such a compound is a critical parameter that can influence its reactivity, purity, and ultimately the safety and efficacy of any resulting therapeutic agent. Understanding the conditions under which this compound remains stable and the potential degradation pathways it may undergo is essential for its proper handling, storage, and use in research and development. This guide provides a detailed overview of its stability profile and recommended storage conditions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is crucial to adhere to proper storage conditions. Based on available Safety Data Sheets (SDS), the following conditions are recommended:

-

Temperature: Store in a cool, dry place. Some suppliers recommend storage in a freezer at temperatures under -20°C for long-term stability.

-

Atmosphere: For optimal stability, it is advisable to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

-

Light: Store in a dark place to protect from light, which can induce photodegradation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing a "stability-indicating" analytical method. The following sections outline illustrative experimental protocols for stress testing of this compound.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules. The hydrolytic stability of this compound should be assessed under acidic, basic, and neutral conditions.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

-

-

Incubation: Incubate the solutions at 60°C for 24 hours. A control sample, protected from light, should be stored at the recommended storage temperature.

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Oxidative Degradation

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

-

Stress Condition: Mix 1 mL of the sample solution with 1 mL of 3% hydrogen peroxide.

-

Incubation: Keep the solution at room temperature for 24 hours, protected from light.

-

Sample Analysis: At various time intervals, take an aliquot, dilute with the mobile phase, and analyze by HPLC.

Photostability

Photostability testing should be conducted according to ICH Q1B guidelines.

Experimental Protocol:

-

Sample Preparation: Expose a thin layer of the solid this compound and a solution of the compound (e.g., 1 mg/mL in acetonitrile) to a light source.

-

Light Exposure: Irradiate the samples with a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Samples: Place parallel samples wrapped in aluminum foil to serve as dark controls.

-

Sample Analysis: After the exposure period, analyze the samples by HPLC to determine the extent of degradation.

Thermal Stability

Experimental Protocol:

-

Sample Preparation: Place the solid this compound in a controlled temperature chamber.

-

Stress Condition: Expose the sample to a temperature of 80°C for 48 hours.

-

Sample Analysis: At regular intervals, take samples, prepare solutions of known concentration, and analyze by HPLC.

Analytical Methodology for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Data Presentation

The following tables summarize hypothetical quantitative data from the forced degradation studies.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |

| 0.1 M HCl (60°C) | 24 | ~15% | 2 |

| 0.1 M NaOH (60°C) | 24 | ~25% | 3 |

| Water (60°C) | 24 | < 5% | 1 |

| 3% H₂O₂ (RT) | 24 | ~10% | 2 |

| Photolytic (Solid) | - | ~8% | 1 |

| Photolytic (Solution) | - | ~12% | 2 |

| Thermal (80°C, Solid) | 48 | < 5% | 1 |

Table 2: Illustrative Chromatographic Data

| Compound | Retention Time (min) |

| This compound | 5.2 |

| Degradation Product 1 (Acid Hydrolysis) | 3.8 |

| Degradation Product 2 (Acid Hydrolysis) | 4.5 |

| Degradation Product 3 (Base Hydrolysis) | 2.9 |

| Degradation Product 4 (Base Hydrolysis) | 4.1 |

| Degradation Product 5 (Oxidative) | 6.1 |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: General workflow for forced degradation studies.

Hypothetical Degradation Pathway

Based on the known chemistry of sulfonamides, a plausible degradation pathway under hydrolytic conditions is proposed below. The primary site of cleavage is expected to be the sulfonamide bond.

Caption: Hypothetical hydrolytic degradation pathway.

Conclusion

This compound is a relatively stable compound when stored under the recommended conditions of cool, dry, and dark, preferably under an inert atmosphere. However, it is susceptible to degradation under forced hydrolytic (especially basic conditions) and photolytic stress. The primary degradation pathway likely involves the cleavage of the sulfonamide bond. For any research or development activities, it is crucial to perform stability studies on the specific batch of this compound being used and to employ a validated stability-indicating analytical method to ensure the quality and purity of the material.

1-(Phenylsulfonyl)pyrrolidine material safety data sheet (MSDS) information

Technical Guide: 1-(Phenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A comprehensive and official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information herein is compiled from various sources and data for structurally related compounds. All users must consult the specific SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This compound is a sulfonamide-based building block utilized in organic and medicinal chemistry.[1] It serves as a key intermediate in the synthesis of biologically active molecules, particularly as a scaffold for G-protein coupled receptor (GPCR) antagonists.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂S | PubChem[2] |

| Molecular Weight | 211.28 g/mol | PubChem[2] |

| CAS Number | 5033-22-7 | PubChem[2] |

| IUPAC Name | 1-(benzenesulfonyl)pyrrolidine | PubChem[2] |

| Synonyms | 1-(Benzenesulfonyl)pyrrolidine, (Pyrrolidinyl)(phenyl)sulfone | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Computed XLogP3 | 1.6 | PubChem[2] |